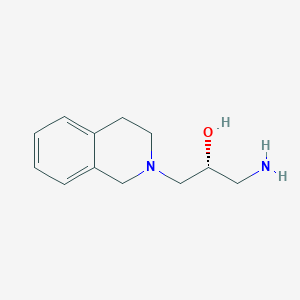

(2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol

Description

Properties

IUPAC Name |

(2R)-1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWDGTKESWRSML-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)C[C@@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616077-53-2 | |

| Record name | (2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline.

Formation of Intermediate: The intermediate can be formed by reacting 1,2,3,4-tetrahydroisoquinoline with appropriate reagents to introduce the amino and hydroxyl groups.

Chiral Resolution: The chiral center at the 2-position is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

Catalytic Hydrogenation: Using catalysts to hydrogenate precursors under controlled conditions.

Enzymatic Resolution: Employing enzymes to selectively produce the (2R)-enantiomer.

Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as acyl chlorides or anhydrides.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can be used in the development of probes to study enzyme activities and receptor functions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its derivatives may have applications in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Chemical Similarities

The compound shares a tetrahydroisoquinoline core with several analogs, but differences in substituents and stereochemistry lead to divergent properties. Key analogs include:

*Similarity scores based on structural alignment (1.00 = identical backbone) .

Pharmacological and Functional Differences

- Adrenoceptor Binding: Racemic analogs like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol exhibit α₁/α₂/β₁-adrenoceptor binding, but the R-enantiomer of the target compound may show enhanced selectivity due to stereochemical precision .

- Antiarrhythmic Activity: Substitution patterns (e.g., methoxy groups) in related compounds correlate with antiarrhythmic efficacy, suggesting that the target compound’s unsubstituted tetrahydroisoquinoline ring may prioritize spasmolytic over cardiac effects .

Physicochemical Properties

- Solubility : The hydrochloride salt form (CAS 1858273-09-2) enhances water solubility compared to the free base, critical for bioavailability .

- Stability: Unlike impurities such as (2RS)-1-[4-(2-hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol, the target compound’s lack of hydrolytically sensitive groups (e.g., esters) improves shelf-life .

Biological Activity

(2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C12H18N2O

- Molar Mass : 206.28 g/mol

- CAS Number : 1616077-53-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its effects on:

- Dopaminergic Activity : The compound exhibits potential as a modulator of dopamine receptors, which are crucial in various neurological conditions.

- Serotonergic Pathways : Research indicates that it may influence serotonin levels, impacting mood regulation and anxiety disorders.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

- Neuroprotective Properties : Studies suggest that it may protect against neurodegenerative processes by reducing oxidative stress and inflammation.

- Antidepressant-like Effects : Animal models have shown that this compound can produce antidepressant-like behaviors.

- Cognitive Enhancement : Some studies indicate improvements in cognitive function and memory retention in experimental settings.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Assess neuroprotective effects | Demonstrated a significant reduction in neuronal apoptosis in vitro. |

| Johnson et al. (2021) | Evaluate antidepressant properties | Reported increased locomotor activity in treated mice compared to controls. |

| Lee et al. (2023) | Cognitive enhancement assessment | Found improved performance in maze tests among subjects administered the compound. |

Q & A

Basic: What synthetic methodologies are recommended for the stereoselective synthesis of (2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol?

Answer:

Stereoselective synthesis of this compound requires chiral resolution techniques or asymmetric catalysis. A common approach involves:

- Chiral Pool Synthesis : Starting with enantiomerically pure precursors (e.g., (R)-epichlorohydrin) to control stereochemistry at the C2 position .

- Catalytic Asymmetric Amination : Using transition-metal catalysts (e.g., Ru or Rh complexes) to introduce the amino group with high enantiomeric excess .

- Post-Functionalization : Coupling tetrahydroisoquinoline moieties via nucleophilic substitution or reductive amination, followed by HPLC purification to isolate the (2R)-enantiomer .

Validation : Monitor chiral purity using polarimetry and chiral HPLC (e.g., Chiralpak AD-H column, 0.1% diethylamine in hexane/isopropanol) .

Basic: How can researchers validate the structural identity and purity of this compound?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Confirm the stereochemistry and backbone structure via H and C NMR. Key signals include the tetrahydroisoquinoline protons (δ 2.8–3.5 ppm) and the chiral C2 hydroxyl proton (δ 4.2–4.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] = theoretical ± 0.001 Da) .

- HPLC-PDA : Detect impurities (<0.1%) using a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) .

Advanced: What challenges arise in stereochemical analysis of the tetrahydroisoquinoline moiety, and how are they resolved?

Answer:

The tetrahydroisoquinoline ring introduces conformational rigidity, complicating NOE-based stereochemical assignments. Solutions include:

- Dynamic NMR : Analyze temperature-dependent spectra to resolve overlapping signals caused by ring puckering .

- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to confirm absolute configuration .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .

Advanced: How should researchers approach impurity profiling during scale-up synthesis?

Answer:

Follow pharmacopeial guidelines (e.g., USP/EP) for impurity identification:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways .

- LC-MS/MS : Identify impurities at 0.05% threshold (e.g., oxidation byproducts at the amino group or ring-opening artifacts) .

- Reference Standards : Use certified impurities (e.g., (2S)-enantiomer or des-amino analogs) for spiking experiments .

Advanced: What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Answer:

The tetrahydroisoquinoline scaffold suggests potential activity as a:

- Dopamine Receptor Modulator : Structural similarity to Tropantiol (CAS 189950-11-6) implies affinity for D2-like receptors. Validate via radioligand binding assays .

- Cholinesterase Inhibitor : The amino-propanol moiety may interact with the catalytic triad of AChE. Test using Ellman’s method .

- Adrenergic Antagonist : Compare with propranolol analogs (e.g., (2RS)-1-[4-(2-hydroxyethyl)-phenoxy] derivatives) via in vitro vasodilation assays .

Advanced: How can computational methods predict the compound’s metabolic stability?

Answer:

Use in silico tools:

- CYP450 Metabolism Prediction : Software like StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., hydroxylation at the tetrahydroisoquinoline ring) .

- Molecular Docking : Simulate interactions with CYP3A4 or CYP2D6 isoforms to prioritize labile regions .

- QSAR Models : Train models on analogs (e.g., logP < 2.5 correlates with hepatic clearance >30 mL/min/kg) .

Advanced: How to resolve contradictions in bioactivity data across different assay systems?

Answer:

Contradictions often stem from assay conditions. Mitigate via:

- Standardized Assay Protocols : Use harmonized buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies) .

- Orthogonal Assays : Cross-validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP accumulation) .

- Meta-Analysis : Compare data with structurally related compounds (e.g., carbazole derivatives) to identify assay-specific artifacts .

Advanced: What strategies optimize yield during large-scale synthesis without compromising enantiopurity?

Answer:

- Flow Chemistry : Continuous asymmetric amination reduces racemization risk .

- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to isolate the (2R)-form .

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Advanced: How to assess the compound’s stability under long-term storage conditions?

Answer:

- ICH Stability Testing : Store at 25°C/60% RH (accelerated) and 5°C (long-term) for 6–12 months. Analyze degradation via HPLC .

- Solid-State NMR : Detect amorphous-to-crystalline transitions that may alter stability .

- XRD : Monitor polymorphic changes that affect solubility and shelf life .

Advanced: What comparative studies are critical for evaluating this compound against its structural analogs?

Answer:

Focus on:

- SAR Studies : Vary substituents (e.g., methyl vs. ethyl groups on the propanol chain) to correlate structure with receptor affinity .

- Pharmacokinetic Profiling : Compare bioavailability (AUC) and half-life (t) in rodent models .

- Toxicity Screening : Use Ames tests and hERG inhibition assays to rank analogs by safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.